molecular formula C18H16F2N2O2 B6539250 N-{4-[(cyclopropylcarbamoyl)methyl]phenyl}-3,4-difluorobenzamide CAS No. 1060332-06-0

N-{4-[(cyclopropylcarbamoyl)methyl]phenyl}-3,4-difluorobenzamide

Cat. No.: B6539250
CAS No.: 1060332-06-0
M. Wt: 330.3 g/mol
InChI Key: HAJZVRFIRBGTHG-UHFFFAOYSA-N
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Description

N-{4-[(cyclopropylcarbamoyl)methyl]phenyl}-3,4-difluorobenzamide is a chemical compound with potential applications in various fields such as agriculture, medicine, and industry. This compound is characterized by its unique structure, which includes a cyclopropylcarbamoyl group attached to a phenyl ring, and a difluorobenzamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-{4-[(cyclopropylcarbamoyl)methyl]phenyl}-3,4-difluorobenzamide typically involves the following steps:

  • Formation of Cyclopropylcarbamoyl Group: The cyclopropylcarbamoyl group can be synthesized by reacting cyclopropylamine with carbonyl chloride (phosgene) under controlled conditions.

  • Attachment to Phenyl Ring: The cyclopropylcarbamoyl group is then attached to a phenyl ring through a nucleophilic substitution reaction.

  • Introduction of Difluorobenzamide: The difluorobenzamide moiety is introduced by reacting the intermediate with difluorobenzoyl chloride in the presence of a base.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: N-{4-[(cyclopropylcarbamoyl)methyl]phenyl}-3,4-difluorobenzamide can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

  • Reduction: Reduction reactions can lead to the formation of reduced analogs.

  • Substitution: Nucleophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophiles like amines and alcohols can be used, with reaction conditions varying based on the specific reagent.

Major Products Formed:

  • Oxidation Products: Carboxylic acids and ketones.

  • Reduction Products: Alcohols and amines.

  • Substitution Products: Amides, esters, and ethers.

Scientific Research Applications

Chemistry: This compound can be used as a building block in organic synthesis, facilitating the creation of more complex molecules. Biology: It may serve as a probe in biological studies to understand enzyme interactions and metabolic pathways. Medicine: Industry: It can be used as an intermediate in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism by which N-{4-[(cyclopropylcarbamoyl)methyl]phenyl}-3,4-difluorobenzamide exerts its effects involves interaction with specific molecular targets. The cyclopropylcarbamoyl group may bind to enzymes or receptors, modulating their activity. The difluorobenzamide moiety can influence the binding affinity and selectivity of the compound.

Molecular Targets and Pathways:

  • Enzymes: Potential targets include various enzymes involved in metabolic pathways.

  • Receptors: The compound may interact with specific receptors, leading to downstream effects.

Comparison with Similar Compounds

  • Cyprosulfamide: Another compound with a similar structure, used as a herbicide safener.

  • Tembotrione: A herbicide that can be used in conjunction with cyprosulfamide.

Uniqueness: N-{4-[(cyclopropylcarbamoyl)methyl]phenyl}-3,4-difluorobenzamide stands out due to its unique combination of functional groups, which may offer distinct advantages in terms of reactivity and biological activity compared to similar compounds.

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Properties

IUPAC Name

N-[4-[2-(cyclopropylamino)-2-oxoethyl]phenyl]-3,4-difluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16F2N2O2/c19-15-8-3-12(10-16(15)20)18(24)22-14-4-1-11(2-5-14)9-17(23)21-13-6-7-13/h1-5,8,10,13H,6-7,9H2,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAJZVRFIRBGTHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)CC2=CC=C(C=C2)NC(=O)C3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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